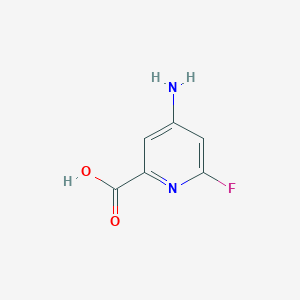
4-Amino-6-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-fluoropicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 4th position and a fluorine atom at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoropicolinic acid typically involves multi-step processes. One common method starts with the preparation of 2,2-difluoro- or 2,2,2-trifluoro-N-(trityl or t-butyl)ethanimidoyl chloride, which is then reacted with a 3,3-dialkoxyprop-1-yne in the presence of copper (I) iodide, an alkali metal iodide, and an alkali metal phosphate in a polar aprotic solvent. The resulting intermediate undergoes cyclization with an amine, followed by deprotection and hydrolysis to yield the desired picolinic acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogenation and other substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Amino-6-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the pyridine ring can interact with enzymes and receptors, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
- 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid
- 5-Fluoropicolinic acid
Comparison: 4-Amino-6-fluoropicolinic acid is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
4-amino-6-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
OFDYTOHISKZJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




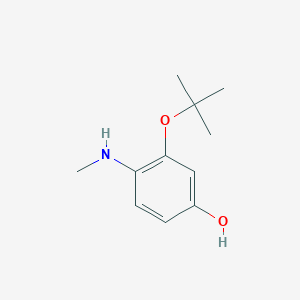



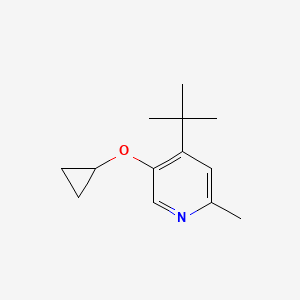
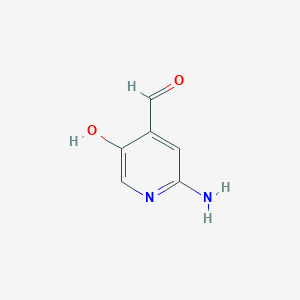
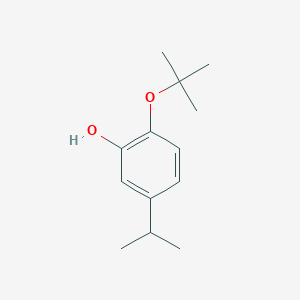
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)




